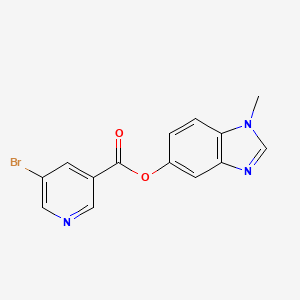![molecular formula C17H18N4O B6504030 3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide CAS No. 1396855-24-5](/img/structure/B6504030.png)
3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and has been used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives involves novel and uncomplicated methods . The characteristic of these motifs are found to be highly used in medicinal chemistry and drug molecule production . It makes them versatile, easy to prepare and create a further ring extension .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound can be used in the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines . The methodology developed for this synthesis is beneficial for the creation of diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines .
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which our compound belongs, have been identified as strategic compounds for optical applications . They exhibit key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .
Solid-State Emitters
Certain derivatives of pyrazolo[1,5-a]pyrimidines, including those bearing simple aryl groups, allow good solid-state emission intensities . This suggests that our compound could potentially be used in the design of solid-state emitters.
Chemosensors
Fluorescent molecules, including pyrazolo[1,5-a]pyrimidines, are crucial tools for studying the dynamics of intracellular processes and serve as chemosensors . Therefore, our compound could potentially be used in the development of new chemosensors.
Bioimaging Applications
Given the fluorescent properties of pyrazolo[1,5-a]pyrimidines , our compound could potentially be used in bioimaging applications, helping scientists visualize biological processes at the cellular and molecular levels.
Organic Light-Emitting Devices
The fluorescent properties of pyrazolo[1,5-a]pyrimidines suggest that our compound could potentially be used in the development of organic light-emitting devices.
Wirkmechanismus
Target of Action
The primary target of the compound VU0538195-1, also known as F6230-0251, is a novel immune checkpoint called IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.
Mode of Action
VU0538195-1/F6230-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks the interaction with its receptors . This blockade can result in the modulation of immune responses, potentially enhancing the body’s ability to fight against cancer cells.
Pharmacokinetics
The pharmacokinetics of VU0538195-1/F6230-0251 are currently being evaluated in a Phase 1 clinical trial . This study aims to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of VU0538195-1/F6230-0251 administered intravenously . The results of this study will provide valuable information about the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability.
Result of Action
Preclinical data have demonstrated that the antibody blockade of IGSF8 by VU0538195-1/F6230-0251 results in compelling monotherapy anti-tumor activity . It has also shown synergy with anti-PD1 across multiple syngeneic tumor models . These results suggest that VU0538195-1/F6230-0251 could have significant effects at the molecular and cellular levels, potentially leading to the inhibition of tumor growth.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20(2)15-7-5-6-13(10-15)17(22)18-11-14-12-19-21-9-4-3-8-16(14)21/h3-10,12H,11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSVROGDYVAHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6503954.png)
![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B6503961.png)
![2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6503967.png)
![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6503973.png)
![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6503997.png)
![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6504003.png)
![N-(2,5-dimethoxyphenyl)-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide](/img/structure/B6504009.png)
![2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6504019.png)
![N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6504022.png)

![2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B6504029.png)
![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B6504044.png)
![N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6504049.png)
![(2E)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide](/img/structure/B6504061.png)